molecular formula C15H14Cl2N2O2 B214183 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide

货号 B214183
分子量: 325.2 g/mol
InChI 键: HUQRMEHCCFMOMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific compound that has been widely used in scientific research.

作用机制

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine is a neuromodulator that plays an important role in the regulation of various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPCPX can inhibit the release of glutamate, a neurotransmitter that is involved in many physiological processes, including learning and memory. DPCPX has also been shown to reduce the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.

实验室实验的优点和局限性

One of the main advantages of DPCPX is its high selectivity for the adenosine A1 receptor, which makes it a useful tool for studying the physiological effects of adenosine. DPCPX is also relatively stable and easy to handle, which makes it a convenient compound for laboratory experiments. However, one of the limitations of DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may limit its usefulness in certain experiments.

未来方向

There are several future directions for research on DPCPX. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of adenosine in the regulation of inflammation and immune responses, which may have implications for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPCPX on neurotransmitter release and enzyme activity.

合成方法

The synthesis of DPCPX involves the reaction of 2,4-dichlorophenol with 3-pyridinemethanol in the presence of a base, followed by the reaction with 3-chloropropanoyl chloride. The final product is obtained after purification by column chromatography.

科学研究应用

DPCPX has been extensively used in scientific research as a selective antagonist of the adenosine A1 receptor. It has been used to study the role of adenosine in various physiological and pathological conditions, such as ischemia, epilepsy, and neurodegenerative diseases. DPCPX has also been used to investigate the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease.

属性

产品名称

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide

分子式

C15H14Cl2N2O2

分子量

325.2 g/mol

IUPAC 名称

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C15H14Cl2N2O2/c1-10(21-14-5-4-12(16)7-13(14)17)15(20)19-9-11-3-2-6-18-8-11/h2-8,10H,9H2,1H3,(H,19,20)

InChI 键

HUQRMEHCCFMOMO-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

规范 SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。